molecular formula C5H5BrN2S B1519486 2-Bromo-5-cyclopropyl-1,3,4-thiadiazole CAS No. 914206-51-2

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole

Cat. No. B1519486
CAS RN: 914206-51-2
M. Wt: 205.08 g/mol
InChI Key: ZOJLUEJDUYUPCT-UHFFFAOYSA-N
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Description

“2-Bromo-5-cyclopropyl-1,3,4-thiadiazole” is an organic compound with the CAS Number: 914206-51-2 . It has a molecular weight of 205.08 and is typically in the form of an oil .


Synthesis Analysis

The synthesis of “this compound” and similar compounds often involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI Code: 1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2 .


Chemical Reactions Analysis

Thiadiazoles, the class of compounds to which “this compound” belongs, demonstrate various unique chemical properties, contributing to their utility in diverse applications. They readily form derivatives with different functional groups, which allows them to serve as building blocks in the creation of complex organic molecules .


Physical And Chemical Properties Analysis

“this compound” is typically in the form of an oil . The physical properties of thiadiazoles largely depend on their specific isomeric form and any substituents they may carry .

Scientific Research Applications

Anticancer Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole derivatives exhibit significant anticancer properties. A study synthesized various 2-cyclopropylimidazo[2,1-b][1,3,4]-thiadiazole derivatives and found them to have selective activity against leukemic cancer cell lines (Noolvi et al., 2011).

Biological and Pharmacological Activities

1,3,4-Thiadiazoles, including this compound, are known for their diverse biological activities. They have shown potential as anticancer agents against various human cancers and also possess diuretic, antibacterial, antifungal, and antitubercular properties (Matysiak, 2015).

Synthesis and Applications in Material Science

1,3,4-thiadiazoles, including this compound, play a crucial role in material science. They are used in corrosion inhibitors, photoconductivity, and in liquid crystals. Their synthesis and diverse applications highlight their importance in both biological and material sciences (Kemparajegowda et al., 2019).

Anti-inflammatory and Analgesic Properties

Compounds containing 1,3,4-thiadiazole, such as this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic properties. Some derivatives have shown potential as anti-inflammatory, analgesic, and anti-ulcer agents (Gomha et al., 2017).

Potential as DNA Topoisomerase II Poisons

Certain 2,5-disubstituted 1,3,4-thiadiazole derivatives, related to this compound, have shown ability to inhibit cell proliferation in breast cancer cells. These compounds are being explored as potential DNA topoisomerase II poisons, offering a promising avenue in cancer therapy (Plech et al., 2015).

Corrosion Inhibition

1,3,4-Thiadiazole derivatives, which include compounds like this compound, are studied for their corrosion inhibition properties, particularly for protecting mild steel in acidic environments. Their adsorption characteristics and interaction with metal surfaces make them effective in this application (Bentiss et al., 2007).

Safety and Hazards

The compound has been classified with the GHS07 pictogram and carries the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, and H335 .

Future Directions

Thiadiazoles, including “2-Bromo-5-cyclopropyl-1,3,4-thiadiazole”, have a variety of applications in different scientific fields due to their versatile properties. They have been found to exhibit antimicrobial, antiviral, anti-inflammatory, and anticancer properties . Therefore, they hold promise for future research and development in these areas.

Biochemical Analysis

Biochemical Properties

2-Bromo-5-cyclopropyl-1,3,4-thiadiazole plays a crucial role in biochemical reactions, particularly in the context of enzyme interactions and protein binding. This compound has been shown to interact with various enzymes, including cyclin-dependent kinases (CDKs) and other regulatory proteins. The nature of these interactions often involves the formation of covalent bonds or non-covalent interactions such as hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the enzymes, leading to changes in biochemical pathways and cellular processes .

Cellular Effects

The effects of this compound on cellular processes are profound and multifaceted. This compound has been observed to influence cell function by altering cell signaling pathways, gene expression, and cellular metabolism. For instance, it can induce apoptosis in cancer cells by modulating the expression of pro-apoptotic and anti-apoptotic genes. Additionally, this compound can affect cellular metabolism by inhibiting key metabolic enzymes, leading to changes in energy production and utilization .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One of the primary mechanisms involves the inhibition of specific enzymes, such as CDKs, by binding to their active sites. This binding can prevent the enzymes from interacting with their natural substrates, thereby inhibiting their activity. Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins, leading to changes in the transcriptional activity of target genes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation. This compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light, heat, or reactive chemicals. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged inhibition of enzyme activity and persistent changes in gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound can effectively inhibit target enzymes and modulate cellular processes without causing significant toxicity. At higher doses, this compound can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are often dose-dependent and can be mitigated by optimizing the dosage regimen .

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interactions with metabolic enzymes. This compound can inhibit enzymes involved in the metabolism of nucleotides, amino acids, and lipids, leading to changes in metabolic flux and metabolite levels. Additionally, this compound can affect the activity of cofactors such as NADH and FADH2, further influencing metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by various transporters and binding proteins. This compound can be actively transported across cell membranes by specific transporters, allowing it to accumulate in target tissues. Additionally, this compound can bind to plasma proteins, which can influence its distribution and bioavailability .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific cellular compartments, such as the nucleus, mitochondria, or endoplasmic reticulum, through targeting signals or post-translational modifications. The localization of this compound can affect its interactions with biomolecules and its overall efficacy in modulating cellular processes .

properties

IUPAC Name

2-bromo-5-cyclopropyl-1,3,4-thiadiazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BrN2S/c6-5-8-7-4(9-5)3-1-2-3/h3H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOJLUEJDUYUPCT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(S2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BrN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

205.08 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

914206-51-2
Record name 2-bromo-5-cyclopropyl-1,3,4-thiadiazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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